![molecular formula C27H28N2O5S B2397830 N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide CAS No. 1251559-90-6](/img/structure/B2397830.png)
N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
Formation of the pyrazolo[1,5-a][1,3]diazepine core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the sulfonamide group: This step usually involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Functionalization of the aromatic rings: Methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Key Steps:
-
Oxazole Ring Formation :
-
The oxazole ring (5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl) is typically synthesized via cyclization of acyloin intermediates or through condensation reactions .
-
Example: Reaction of 4-(propan-2-yloxy)benzaldehyde with acetoacetate esters under acidic conditions (e.g., AcOH) could form the oxazole core.
-
-
Sulfonamide Coupling :
-
Cross-Coupling Reactions :
Characterization Techniques
The compound’s structure and purity are confirmed using standard analytical methods:
Functional Group Reactivity:
-
Sulfonamide Group :
-
Oxazole Ring :
-
Aromatic Rings :
Comparison of Reaction Conditions
Relevant reaction conditions from analogous compounds :
Reaction Type | Reagents | Conditions | Yield |
---|---|---|---|
Oxazole formation | AcOH, H₂SO₄ | 100°C, 6 h | 42–62% |
Sulfonamide coupling | SOCl₂, pyridine | R.T., 1 h | 80–90% |
Alkylation | Na₂S·9H₂O, DMF | 100°C, 10 h | 50–70% |
Antibacterial Activity:
-
Structurally similar sulfonamides with oxazole substituents show potent activity against Klebsiella pneumoniae and Bacillus subtilis .
Pharmacophore Modeling:
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. It has been included in screening libraries for its activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds similar to N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide have shown promising results against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Case Study: ESKAPE Pathogens
A notable case study involved the evaluation of compounds with similar structures against ESKAPE pathogens—an acronym representing a group of bacteria known for their resistance to antibiotics. Research demonstrated that derivatives of sulfonamides exhibited significant inhibitory effects on these pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Drug Discovery
The compound is part of various drug discovery efforts aimed at developing new therapeutic agents. Its inclusion in antimitotic tubulin libraries indicates its potential role in cancer therapy by targeting microtubule dynamics during cell division. The structural features of the compound suggest it may interact with tubulin proteins, thereby inhibiting cancer cell proliferation .
Virtual Screening Studies
Pharmacophore modeling and virtual screening techniques have been employed to identify and optimize compounds similar to this compound for enhanced biological activity. These studies focus on refining the chemical structure to improve binding affinity to target proteins involved in disease processes .
Summary of Findings
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. The pyrazolo[1,5-a][1,3]diazepine core may interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Trimethoprim: Often used in combination with sulfonamides for its synergistic effects.
Pyrazolopyrimidines: Compounds with a similar core structure, known for their diverse biological activities.
Uniqueness
N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and a fused ring system
Biologische Aktivität
N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide, also known by its ChemDiv Compound ID M009-0095, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound has a molecular formula of C27H28N2O5S. Its IUPAC name is N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide. The structural representation can be summarized as follows:
- SMILES :
CC(C)Oc(cc1)ccc1-c1nc(CN(c(cc2)ccc2OC)S(c2ccccc2)(=O)=O)c(C)o1
- InChI Key :
XXPMDEVXGOVIJA-UHFFFAOYSA-N
Physical Properties
Property | Value |
---|---|
Molecular Weight | 484.58 g/mol |
Solubility | Soluble in DMSO |
Appearance | White to off-white powder |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported in the range of 20–40 µM against S. aureus and 40–70 µM against E. coli .
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus inhibiting bacterial growth.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. Results indicated that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
- Findings : The compound showed a significant reduction in bacterial colony counts in vitro compared to control groups.
- Toxicity Assessment :
Pharmacological Studies
Recent pharmacological evaluations have highlighted the potential of this compound in drug discovery:
Study Focus | Results |
---|---|
Antibacterial Activity | Effective against MRSA and E. coli with MIC values < 50 µM |
Cytotoxicity | Low toxicity observed in mammalian cells at therapeutic doses |
Screening Libraries
The compound is included in various screening libraries for drug discovery, particularly within the context of antimitotic and antibacterial agents. Its structural characteristics suggest potential for modification to enhance efficacy or reduce toxicity further .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-19(2)33-22-16-14-21(15-17-22)27-28-24(20(3)34-27)18-29(25-12-8-9-13-26(25)32-4)35(30,31)23-10-6-5-7-11-23/h5-17,19H,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQUQOAMQDXEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.